An In-depth Technical Guide to 4-(Tetrahydro-furan-2-yl)-butan-2-ol (CAS: 4527-76-8)
An In-depth Technical Guide to 4-(Tetrahydro-furan-2-yl)-butan-2-ol (CAS: 4527-76-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Tetrahydro-furan-2-yl)-butan-2-ol, with the CAS number 4527-76-8, is a bifunctional organic molecule that is gaining interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a saturated five-membered tetrahydrofuran ring and a secondary alcohol, provides a versatile scaffold for the development of novel chemical entities. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(Tetrahydro-furan-2-yl)-butan-2-ol are summarized in the table below.[1]
| Property | Value | Source |
| CAS Number | 4527-76-8 | PubChem[1] |
| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| IUPAC Name | 4-(oxolan-2-yl)butan-2-ol | PubChem[1] |
| Synonyms | 4-(2-Tetrahydrofuryl)-2-butanol, 2-(3-Hydroxybutyl)tetrahydrofuran | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Miscible with water and common organic solvents (predicted) | |
| XLogP3 | 1.1 | PubChem[1] |
Synthesis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol
The synthesis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol can be achieved through a multi-step process commencing with the readily available starting materials furan and methyl vinyl ketone. The overall synthetic strategy involves a Friedel-Crafts-type alkylation to form a furan-containing ketone, followed by a comprehensive reduction of both the furan ring and the ketone functionality.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-(Tetrahydro-furan-2-yl)-butan-2-ol.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-(Furan-2-yl)butan-2-one
This initial step involves the acid-catalyzed reaction of furan with methyl vinyl ketone.
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Materials: Furan (excess), methyl vinyl ketone, p-toluenesulfonic acid (catalytic amount).
-
Procedure:
-
To a refluxing solution of furan, add a catalytic amount of p-toluenesulfonic acid.
-
Slowly add methyl vinyl ketone dropwise to the reaction mixture over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 16 hours.
-
Remove the excess furan by distillation.
-
Purify the residue by vacuum distillation to obtain 4-(2-furyl)butan-2-one.
-
Step 2: Synthesis of 4-(Tetrahydrofuran-2-yl)butan-2-one
This step involves the catalytic hydrogenation of the furan ring of 4-(furan-2-yl)butan-2-one.
-
Materials: 4-(Furan-2-yl)butan-2-one, 5% Ruthenium on activated carbon (Ru/C), Cyclohexane (solvent), Hydrogen gas (H₂).
-
Procedure:
-
In a high-pressure autoclave, dissolve 4-(furan-2-yl)butan-2-one in cyclohexane.
-
Add 5% Ru/C catalyst to the solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to approximately 1500 Torr.
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
After cooling to room temperature, carefully vent the autoclave and filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield 4-(tetrahydrofuran-2-yl)butan-2-one.
-
Step 3: Synthesis of 4-(Tetrahydrofuran-2-yl)-butan-2-ol
The final step is the reduction of the ketone to a secondary alcohol using sodium borohydride.[2]
-
Materials: 4-(Tetrahydrofuran-2-yl)butan-2-one, Sodium borohydride (NaBH₄), Methanol (solvent).
-
Procedure:
-
Dissolve 4-(tetrahydrofuran-2-yl)butan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 4-(tetrahydrofuran-2-yl)-butan-2-ol.
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Analytical Characterization
A robust analytical workflow is essential for confirming the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of 4-(Tetrahydro-furan-2-yl)-butan-2-ol.
Spectroscopic Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydrofuran ring and the butanol side chain. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), signals for the methyl group adjacent to the hydroxyl group, and complex multiplets for the methylene and methine protons of the tetrahydrofuran ring.[3]
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (around 60-70 ppm), while the carbons of the tetrahydrofuran ring will appear in the typical range for aliphatic ethers.[4]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for assessing the purity and confirming the molecular weight of the compound.[5] The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns would likely involve the loss of a water molecule (M-18) and cleavage of the side chain.
Infrared (IR) Spectroscopy
The Fourier-transform infrared (FTIR) spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the hydroxyl group (a broad O-H stretch around 3300-3500 cm⁻¹) and the C-O stretching vibrations of the ether and alcohol functionalities (in the 1050-1150 cm⁻¹ region).[6]
Applications in Drug Discovery and Development
The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[7] The combination of the tetrahydrofuran ring and a functionalized side chain in 4-(tetrahydro-furan-2-yl)-butan-2-ol makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
One notable area of interest is its potential as an intermediate in the synthesis of anti-plaque agents. For instance, the oral anti-plaque agent Delmopinol, (±)-3-(4-propylheptyl)-4-morpholineethanol hydrochloride, possesses a morpholine core with an ethanol side chain.[8][9] While not a direct precursor, the structural similarities between 4-(tetrahydro-furan-2-yl)-butan-2-ol and the side chain of Delmopinol suggest its potential utility in the synthesis of analogs or related compounds with similar surface-active and biofilm-disrupting properties.[10][11] The tetrahydrofuran group can act as a bioisostere for other cyclic ethers or be modified to introduce desirable pharmacokinetic properties.
Safety and Handling
Based on GHS classification, 4-(Tetrahydro-furan-2-yl)-butan-2-ol is considered toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Tetrahydro-furan-2-yl)-butan-2-ol is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed and practical synthesis protocol, and a robust analytical workflow for its characterization. Its structural features make it an attractive building block for the development of novel therapeutic agents, and further exploration of its applications is warranted.
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